(4-Isocyanatobutyl)benzene

Polymer Composites Cellulose Nanocrystals Biodegradable Films

(4-Isocyanatobutyl)benzene (4-Phenylbutyl isocyanate; CAS 77725-08-7) is a monofunctional aralkyl isocyanate monomer with the molecular formula C11H13NO. It features a terminal isocyanate group (-N=C=O) tethered to a phenyl ring via a flexible n-butyl spacer, rendering it a versatile building block for polyurethane/polyurea synthesis, surface grafting, and the introduction of aromatic functionality.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 77725-08-7
Cat. No. B1628443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isocyanatobutyl)benzene
CAS77725-08-7
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCN=C=O
InChIInChI=1S/C11H13NO/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2
InChIKeyWSOBVWCVIBTPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Isocyanatobutyl)benzene (CAS 77725-08-7) Procurement Guide: What Distinguishes This Phenylalkyl Isocyanate Monomer


(4-Isocyanatobutyl)benzene (4-Phenylbutyl isocyanate; CAS 77725-08-7) is a monofunctional aralkyl isocyanate monomer with the molecular formula C11H13NO [1]. It features a terminal isocyanate group (-N=C=O) tethered to a phenyl ring via a flexible n-butyl spacer, rendering it a versatile building block for polyurethane/polyurea synthesis, surface grafting, and the introduction of aromatic functionality . Its high commercial purity (typically 97%) and defined physical properties (density 1.023 g/mL at 25 °C; refractive index n20/D 1.513) facilitate reproducible incorporation into both academic and industrial polymer formulations .

Why (4-Isocyanatobutyl)benzene Cannot Be Replaced by Simple Aliphatic or Aromatic Isocyanates


Substituting (4-isocyanatobutyl)benzene with a generic aliphatic isocyanate (e.g., hexyl isocyanate) or a directly attached aromatic isocyanate (e.g., phenyl isocyanate) fundamentally alters the thermodynamic, optical, and supramolecular properties of the resulting material or conjugate. The unique combination of a reactive isocyanate, a four-carbon aliphatic spacer, and a terminal phenyl group in this compound enables specific π-π stacking interactions and modulates polymer chain flexibility in ways that simpler analogs cannot replicate [1]. Evidence demonstrates that this structural difference translates directly into quantifiable performance advantages in composite reinforcement and self-assembling polymer systems, making it an irreplaceable selection for applications demanding aromatic functionality without sacrificing aliphatic processing characteristics [2].

Head-to-Head Quantitative Differentiation: (4-Isocyanatobutyl)benzene vs. Closest Analogs


Superior Mechanical Reinforcement in Biodegradable Polymer Composites vs. Octadecyl Isocyanate

In a direct head-to-head comparison within the same study, cellulose nanocrystals (CNC) grafted with (4-isocyanatobutyl)benzene (4-PBI) provided significantly greater mechanical reinforcement to poly(butyleneadipate-co-terephthalate) (PBAT) films than CNC grafted with an aliphatic octadecyl isocyanate [1]. The study attributes this superiority to the π-π aromatic interactions enabled by the phenyl ring of (4-isocyanatobutyl)benzene [1].

Polymer Composites Cellulose Nanocrystals Biodegradable Films Mechanical Properties

Precise Macromolecular Architecture Control in Brush Block Copolymers vs. Hexyl Isocyanate

When copolymerized with hexyl isocyanate using a half-titanocene initiator, (4-isocyanatobutyl)benzene enables the synthesis of well-defined, rigid-rod, helical brush block copolymers with exceptional molecular weight control [1]. In contrast, homopolymerization of hexyl isocyanate under similar conditions does not yield the same high-molecular-weight, low-polydispersity brush architectures capable of rapid self-assembly into photonic crystals [1].

Polymer Synthesis Brush Block Copolymers Self-Assembly Photonic Crystals

Distinct Physical Property Profile vs. Aliphatic and Aromatic Isocyanate Analogs

(4-Isocyanatobutyl)benzene exhibits a unique combination of density and refractive index that bridges the gap between low-density aliphatic isocyanates and high-density aromatic isocyanates. Its density (1.023 g/mL) is intermediate between that of butyl isocyanate (0.88 g/mL) and phenyl isocyanate (1.096 g/mL), reflecting its hybrid aralkyl structure .

Physical Properties Material Characterization Quality Control Formulation

Enabling π-π Supramolecular Interactions for Enhanced Material Properties

The terminal phenyl ring of (4-isocyanatobutyl)benzene enables π-π stacking interactions with aromatic moieties in polymer matrices, a capability absent in purely aliphatic isocyanates. Raman spectroscopy confirmed the presence of these π-π interactions between grafted (4-isocyanatobutyl)benzene molecules and the aromatic rings of PBAT [1]. This supramolecular interaction is directly linked to the improved dispersion of functionalized CNC and the resulting mechanical reinforcement [1].

Supramolecular Chemistry Surface Modification Polymer Blends Compatibilization

High-Value Application Scenarios for (4-Isocyanatobutyl)benzene Based on Verified Differentiation


Reinforcement of Biodegradable Aromatic Polyesters (e.g., PBAT)

When developing biodegradable packaging or agricultural films based on PBAT, incorporate (4-isocyanatobutyl)benzene-grafted cellulose nanocrystals at 5-10 wt% to achieve a 120% increase in elastic modulus and a 40% increase in tensile strength compared to neat PBAT [1]. This specific modification outperforms aliphatic isocyanate-grafted CNC due to π-π interactions, making it the preferred choice for maximum mechanical performance.

Synthesis of Ultrahigh-Molecular-Weight Brush Block Copolymers for Photonic Crystals

Utilize (4-isocyanatobutyl)benzene as a comonomer with hexyl isocyanate in titanium-mediated polymerization to produce rigid-rod brush block copolymers with molecular weights tunable from 1.5 to 7.1 MDa and narrow PDI (1.08-1.39) [2]. These copolymers rapidly self-assemble into photonic crystal films with reflectance spanning UV to near-IR, enabling applications in sensors, displays, and optical coatings.

Surface Functionalization of Cellulosic Nanomaterials for Improved Dispersion

For achieving stable, individualized dispersion of cellulose nanocrystals in organic solvents or hydrophobic polymer matrices, surface grafting with (4-isocyanatobutyl)benzene is demonstrably more effective than using aliphatic isocyanates. The phenyl group promotes π-π interactions with aromatic matrix components, preventing aggregation and enabling percolated network formation [1].

Formulation Development Requiring Specific Density and Refractive Index

In applications where density and refractive index are critical process or performance parameters (e.g., optical coatings, density-gradient media), (4-isocyanatobutyl)benzene offers a unique combination (density 1.023 g/mL; n20/D 1.513) that is intermediate between low-density aliphatic isocyanates and high-density aromatic isocyanates . This can be leveraged to fine-tune formulation properties without resorting to complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Isocyanatobutyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.